molecular formula C7H14ClNO2 B1521686 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride CAS No. 1185298-24-1

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

Cat. No.: B1521686
CAS No.: 1185298-24-1
M. Wt: 179.64 g/mol
InChI Key: RQZKNSBTUBWVJG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is an organic compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a carboxylic acid group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may vary slightly but generally follow similar synthetic routes, with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: This compound features a cyclobutane ring, making it structurally similar but with different ring strain and reactivity.

    2-(Aminomethyl)benzoic acid hydrochloride: This compound has an aromatic ring, providing different electronic properties compared to the cyclopentane ring[][6].

The uniqueness of this compound lies in its specific ring structure and the positioning of the functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZKNSBTUBWVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-24-1
Record name 1-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
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1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
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1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
Reactant of Route 5
1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
Reactant of Route 6
1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

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